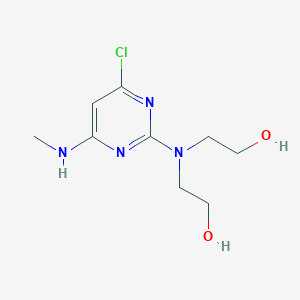![molecular formula C17H11FN2O3 B12908427 3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile CAS No. 648410-60-0](/img/structure/B12908427.png)
3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenol to form an intermediate, which is then cyclized to produce the oxazole ring. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its ability to interact with biological macromolecules, while the oxazole ring provides stability and specificity in binding. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key enzymatic processes and cellular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile include other oxazole derivatives such as:
2-(2-Fluorobenzoyl)oxazole: Lacks the nitrile group, resulting in different reactivity and applications.
3-(2-Fluorobenzoyl)-2-oxobenzo[d]thiazole: Contains sulfur instead of oxygen in the ring, leading to distinct chemical properties.
4-(2-Fluorobenzoyl)-2-oxobenzo[d]imidazole: Features a nitrogen atom in place of the oxygen, altering its biological activity.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the unique characteristics of 3-(6-(2-Fluorobenzoyl)-2-oxobenzo[d]oxazol-3(2H)-yl)propanenitrile.
Propriétés
Numéro CAS |
648410-60-0 |
|---|---|
Formule moléculaire |
C17H11FN2O3 |
Poids moléculaire |
310.28 g/mol |
Nom IUPAC |
3-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]propanenitrile |
InChI |
InChI=1S/C17H11FN2O3/c18-13-5-2-1-4-12(13)16(21)11-6-7-14-15(10-11)23-17(22)20(14)9-3-8-19/h1-2,4-7,10H,3,9H2 |
Clé InChI |
FSPRDNACKOTBCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)






![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)

![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)

